molecular formula C20H18F3N3O B2619018 1-[3-(Benzimidazol-1-yl)azetidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one CAS No. 2380194-70-5

1-[3-(Benzimidazol-1-yl)azetidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one

Cat. No. B2619018
CAS RN: 2380194-70-5
M. Wt: 373.379
InChI Key: YHKYFTLQIRGQKB-UHFFFAOYSA-N
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Description

The compound “1-[3-(Benzimidazol-1-yl)azetidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one” is a complex organic molecule that contains several functional groups. It includes a benzimidazole group, an azetidine group, and a trifluoromethyl group attached to a phenyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The benzimidazole group could be formed through the reaction of o-phenylenediamine with a carboxylic acid derivative. The azetidine group could be introduced through a cyclization reaction, and the trifluoromethyl group could be added through a nucleophilic substitution reaction on the phenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The benzimidazole group is a fused ring system containing a benzene ring and an imidazole ring. The azetidine group is a four-membered ring containing three carbon atoms and one nitrogen atom .


Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions depending on the conditions. The benzimidazole group could participate in electrophilic substitution reactions, while the azetidine group could undergo ring-opening reactions. The trifluoromethyl group is generally quite stable but could potentially be transformed under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. Generally, benzimidazole derivatives are solid at room temperature and have relatively high melting points. They are usually soluble in organic solvents .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The study and development of benzimidazole derivatives is a very active area of research, particularly in the field of medicinal chemistry. Future research could explore the synthesis of new derivatives, their biological activity, and their potential applications .

properties

IUPAC Name

1-[3-(benzimidazol-1-yl)azetidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O/c21-20(22,23)15-8-5-14(6-9-15)7-10-19(27)25-11-16(12-25)26-13-24-17-3-1-2-4-18(17)26/h1-6,8-9,13,16H,7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHKYFTLQIRGQKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCC2=CC=C(C=C2)C(F)(F)F)N3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one

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